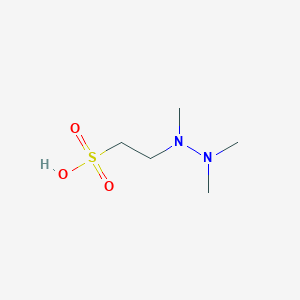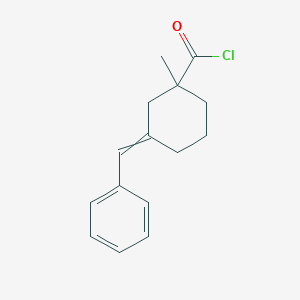
3-Benzylidene-1-methylcyclohexane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylidene-1-methylcyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C15H17ClO. It is a derivative of cyclohexane, featuring a benzylidene group and a carbonyl chloride functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-1-methylcyclohexane-1-carbonyl chloride typically involves the reaction of 3-benzylidene-1-methylcyclohexanone with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the ketone reacts with thionyl chloride to form the corresponding acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the use of reactive chemicals like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
3-Benzylidene-1-methylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can convert the benzylidene group to a benzyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia, primary amines, and alcohols under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of 3-benzylidene-1-methylcyclohexanol.
Oxidation: Formation of benzyl derivatives.
Scientific Research Applications
3-Benzylidene-1-methylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzylidene-1-methylcyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a key site for chemical transformations. The benzylidene group can participate in conjugation and resonance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Benzylidene-1-methylcyclohexanone: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
1-Methylcyclohexane-1-carbonyl chloride: Lacks the benzylidene group, resulting in different reactivity and applications.
Benzylideneacetone: Similar structure but with a different functional group, leading to distinct chemical behavior.
Uniqueness
3-Benzylidene-1-methylcyclohexane-1-carbonyl chloride is unique due to the presence of both the benzylidene and carbonyl chloride groups. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
62701-56-8 |
|---|---|
Molecular Formula |
C15H17ClO |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
3-benzylidene-1-methylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C15H17ClO/c1-15(14(16)17)9-5-8-13(11-15)10-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9,11H2,1H3 |
InChI Key |
BOHDHPDYGMGFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=CC2=CC=CC=C2)C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


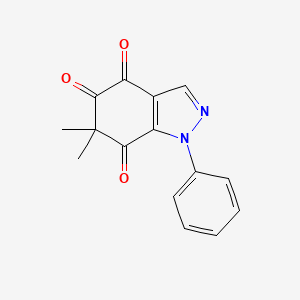
![(E)-1-(4-Bromophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14523910.png)
![2-{3-[(4-Fluorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14523923.png)
![(4S)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14523937.png)
![N,N'-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-propylbenzamide]](/img/structure/B14523945.png)
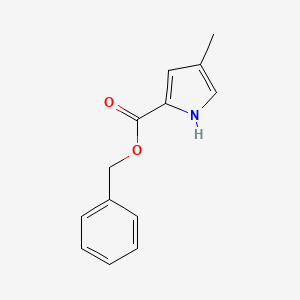
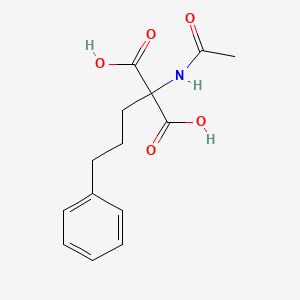
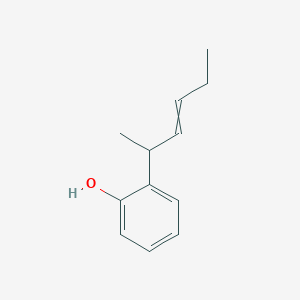
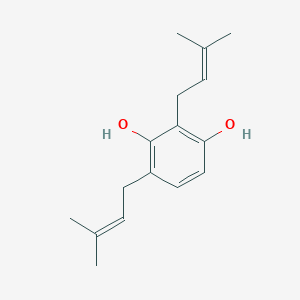
![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14523968.png)
![Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]-](/img/structure/B14523974.png)
![1-Methoxy-2-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14523975.png)
![{(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide](/img/structure/B14523977.png)
